(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid
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Overview
Description
(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of a fluorenylmethoxycarbonyl group and a tert-butoxycarbonyl group, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid typically involves multiple steps. One common approach is the use of a cyclization reaction to form the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups under specific reaction conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid: Lacks the tert-butoxycarbonyl group.
(3aR,6aS)-5-(tert-butoxycarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid: Lacks the fluorenylmethoxycarbonyl group.
Uniqueness
The presence of both the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups in (3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid makes it unique
Properties
Molecular Formula |
C27H30N2O6 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid |
InChI |
InChI=1S/C27H30N2O6/c1-27(2,3)35-25(32)28-12-16-13-29(23(24(30)31)21(16)14-28)26(33)34-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-23H,12-15H2,1-3H3,(H,30,31)/t16-,21-,23?/m0/s1 |
InChI Key |
IHRLVNOULFBLGU-MDJZCCLVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(C([C@H]2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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